Bismuth germanium oxide

Overview

Description

Synthesis Analysis

BGO can be synthesized using the Czochralski technique, producing large single crystals of body-centered cubic symmetry. This method highlights BGO's pale yellow color and its transparency range from 0.45 μm to 7.5 μm (Ballman, 1967). Additionally, a colloidal synthesis approach for germanium nanorods, facilitated by the presence of bismuth, has been reported, showcasing an alternative synthesis pathway that could potentially be adapted for BGO (Chockla et al., 2011).

Molecular Structure Analysis

The crystal structure of BGO has been meticulously studied, revealing its cubic system with space group I23 and lattice constant a = 10.1455±0.0008 A at 298°K. This structure supports the unique properties of BGO, including its piezoelectricity (Abrahams, Jamieson, & Bernstein, 1967).

Chemical Reactions and Properties

Research on BGO doped with chromium highlights significant changes in optical properties, indicating the material's versatility and potential for various applications. The doping process introduces a strong absorption band, affecting the material's photochromic response (McCullough et al., 2001).

Physical Properties Analysis

BGO's ultrasonic properties have been explored, revealing its low elastic wave velocities and loss, which, combined with its strong piezoelectricity, suggest potential for information storage applications at very high frequencies (Spencer, Lenzo, & Ballman, 1966). Additionally, the dielectric properties of BGO have been examined across a wide temperature range, providing insights into its electrical behavior and potential for electronic device applications (Link, Fontanella, & Andeen, 1980).

Chemical Properties Analysis

The broad infrared luminescence of bismuth-doped germanium oxide glasses has been discovered, showing potential for optical amplification over a wide bandwidth. This property is crucial for applications in optical communications (Peng et al., 2004).

Scientific Research Applications

Crystal Growth and Engineering Material : BGO is used as a precursor for the crystal growth of bismuth orthogermanate. The chlorine content of the starting oxides (Bi_2O_3 and GeO_2) is critical to the engineering performance of this material (Polyakova, Shuvaeva, & Saprykin, 2008).

Piezoelectric Applications : BGO has been grown as large single crystals exhibiting strong piezoelectric properties, making it suitable for applications in various devices (Ballman, 1967).

Optical Communication : Bismuth-tantalum-codoped germanium oxide glasses exhibit superbroadband emission, making them promising for applications in optical communications, such as broadly tunable lasers and wideband amplifiers (Peng, Qiu, Chen, Meng, & Zhu, 2005).

Pressure Sensing : BGO's dielectric constant varies with applied high hydrostatic pressure and temperature, indicating its potential as a pressure sensor (Jain & Kashyap, 1996).

Electrocatalytic Tests : Bismuth and germanium irreversibly adsorbed on platinum electrodes are used to screen the surface domains of polycrystalline electrodes, aiding in the characterization of electrode surfaces (Rodríguez, Herrero, Solla-Gullón, Vidal-Iglesias, Aldaz, & Feliu, 2005).

Ionizing-Radiation Detectors : Bismuth orthogermanate crystals, synthesized from BGO, are used in ionizing-radiation detectors, with applications in medical imaging and radiation detection (Smirnov & Yukhin, 1994).

Improvement of Optical Properties : Femtosecond pulsed laser irradiation on BGO single crystals improves optical properties, indicating potential for enhancing the performance of optical devices (KovaľeviĿ et al., 2016).

Fluorescence Intensity Enhancement : In bismuth-doped silica glass, GeO2 additives lead to notable changes in fluorescence intensity, showing potential for applications in optical technologies (Fujimoto, Hirata, Kuwada, & Nakatsuka, 2007).

Ultrasonic Device Applications : BGO's elastic, piezoelectric, and dielectric constants make it suitable for ultrasonic device applications (Onoe, Warner, & Ballman, 1967).

Optical Amplification : Bismuth- and aluminum-codoped germanium oxide glasses exhibit broadband infrared luminescence, useful for optical amplification in communication technologies (Peng, Qiu, Chen, Meng, Yang, Jiang, & Zhu, 2004).

Mechanism of Action

Target of Action

Bismuth Germanium Oxide (BGO) is an inorganic chemical compound primarily used as a scintillator . Its primary targets are X-rays or gamma rays, which it interacts with to emit photons .

Mode of Action

When irradiated by X-rays or gamma rays, BGO emits photons of wavelengths between 375 and 650 nm, with a peak at 480 nm . It produces about 8500 photons per megaelectronvolt of the high-energy radiation absorbed . This property makes it useful in various fields, including particle physics, aerospace physics, nuclear medicine, and geology exploration .

Biochemical Pathways

Bismuth-based compounds have been shown to have antimicrobial properties and can inhibit the growth ofH. pylori .

Pharmacokinetics

Strategies to improve the bioavailability of bismuth-based compounds are an active area of research .

Result of Action

The primary result of BGO’s action is the emission of photons when irradiated by X-rays or gamma rays . This property is leveraged in various detection technologies, including gamma pulse spectroscopy and positron emission tomography detectors .

Action Environment

The action of BGO is influenced by environmental factors such as temperature and radiation exposure. BGO has good radiation hardness, with parameters remaining stable up to 5.10 4 Gy . It also has a high melting point of 1050 °C, which contributes to its stability .

Safety and Hazards

BGO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use personal protective equipment/face protection when handling BGO .

Future Directions

BGO glasses are well known as a promising active medium for broadband near-infrared spectral range fiber lasers and as an initial matrix for nonlinear optical glass ceramics . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . BGO glasses are suitable for optical fiber amplifier applications operating at C- and L-band .

properties

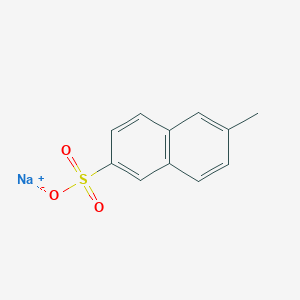

InChI |

InChI=1S/4Bi.3Ge.12H2O/h;;;;;;;12*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCSMBGZHYTXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi4Ge3H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Bismuth germanium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of BGO?

A1: BGO has a molecular formula of Bi12GeO20 and a molecular weight of 3963.74 g/mol. []

Q2: What is the crystal structure of BGO?

A2: BGO crystallizes in the cubic system with space group I23. It possesses a complex structure with germanium atoms occupying regular tetrahedra and bismuth atoms exhibiting heptacoordination with surrounding oxygen atoms. []

Q3: What are the key spectroscopic features of BGO?

A3: Raman spectroscopy reveals a rich spectrum for BGO, with 36 lines observed at 15 K, indicating a complex vibrational structure. These lines, classified by symmetry, provide insights into the material's lattice dynamics and phonon behavior. []

Q4: What are the photorefractive properties of BGO and how are they utilized?

A4: BGO exhibits photorefractivity, meaning its refractive index changes upon exposure to light. This property is valuable for applications like holographic storage and optical signal processing. []

Q5: How does chromium doping influence the optical properties of BGO?

A5: Chromium doping introduces significant changes in the optical absorption spectrum of BGO. A strong absorption band emerges, overlapping with BGO's intrinsic absorption edge, alongside a series of smaller bands. These changes are attributed to the presence of Cr4+ ions within the BGO lattice. []

Q6: How does temperature affect the photochromic behavior of BGO?

A6: BGO exhibits photochromism, a reversible color change upon light exposure. At low temperatures, exposure to UV-visible light induces distinct absorption bands. These bands anneal at different temperature ranges, providing insights into the defect structure and charge trapping mechanisms within BGO. [, ]

Q7: What are the key acoustic properties of BGO and their significance?

A7: BGO possesses piezoelectric properties, meaning it generates an electric charge when subjected to mechanical stress. This property makes it suitable for applications like surface acoustic wave (SAW) devices, used in signal processing and sensing. [, , ]

Q8: How do plate modes influence the performance of BGO-based SAW devices?

A8: In BGO-based SAW devices, the interaction of surface acoustic waves with the substrate's plate modes can lead to spurious responses and affect device performance. Understanding and controlling these interactions is crucial for optimizing device design and operation. []

Q9: Why is BGO a suitable material for radiation detection?

A9: BGO's high density and effective atomic number make it an efficient absorber of gamma rays. This property, combined with its scintillation properties (emitting light when ionizing radiation interacts with it), makes BGO valuable for applications like medical imaging (PET scanners) and high-energy physics experiments. [, , ]

Q10: How does the performance of BGO compare to other scintillating materials?

A10: While BGO offers high stopping power for gamma rays, its light yield is lower compared to some other scintillators like LSO:Ce. This trade-off needs to be considered depending on the specific application requirements. []

Q11: How is the quenching factor for oxygen recoil energy measured in BGO scintillators?

A11: Researchers utilize monoenergetic neutron sources to analyze neutron elastic scattering events with oxygen nuclei within the BGO crystal. By carefully studying the energy deposition and light output, they can determine the quenching factor as a function of recoil energy, providing crucial information for dark matter and neutrino experiments. []

Q12: How does the stability of BGO affect its applications?

A12: BGO is known for its good chemical stability, making it suitable for use in various environments. This stability is crucial for long-term performance in applications like radiation detection and optical devices. []

Q13: How is computational chemistry employed in BGO research?

A13: Computational methods like Monte Carlo simulations are used to study the interaction of radiation with BGO detectors. These simulations help optimize detector design, predict performance characteristics, and analyze experimental data. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)